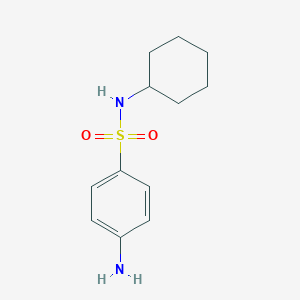

4-amino-N-cyclohexylbenzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Amino-N-cyclohexylbenzenesulfonamide is a chemical compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-cyclohexylbenzenesulfonamide typically involves the alkylation of primary amines. One common method is the reaction between sulfanilamide and chlorocyclohexane . Another method involves the Chan-Lam coupling reaction between cyclohexylboronic acid and an appropriate aryl halide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

化学反应分析

Types of Reactions

4-Amino-N-cyclohexylbenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: This reaction can modify the sulfonamide group.

Reduction: This reaction can affect the amino group.

Substitution: This reaction can occur at the aromatic ring or the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines or other reduced forms of the compound.

科学研究应用

4-Amino-N-cyclohexylbenzenesulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, although it is not currently used as a drug.

Industry: Used in the production of specialty chemicals and materials

作用机制

The mechanism of action of 4-amino-N-cyclohexylbenzenesulfonamide is not well-documented. like other sulfonamides, it may interact with enzymes or other proteins, potentially inhibiting their activity. The specific molecular targets and pathways involved would depend on the context of its use in research or industrial applications .

相似化合物的比较

Similar Compounds

- 4-Amino-N-hexylbenzenesulfonamide

- 4-Amino-N-butylbenzenesulfonamide

- 4-Amino-N-cyclopropylbenzenesulfonamide

- 4-Amino-N-propylbenzenesulfonamide

- 4-Bromo-N-cyclohexylbenzenesulfonamide

Uniqueness

4-Amino-N-cyclohexylbenzenesulfonamide is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

生物活性

4-amino-N-cyclohexylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in pharmacology and environmental science. This article explores the compound's biological activity, including its mechanisms of action, pharmacokinetic properties, and case studies highlighting its effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Sulfonamides generally act by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. However, recent studies suggest that this compound may also affect ion channels and vascular functions.

- Calcium Channel Interaction : Research indicates that this compound may inhibit L-type calcium channels, leading to decreased perfusion pressure and coronary resistance in experimental models. This mechanism suggests potential applications in cardiovascular therapies .

- Biotransformation Pathways : The compound undergoes degradation via ipso-hydroxylation, resulting in various metabolites that may exhibit distinct biological activities. This biotransformation pathway is essential for understanding the environmental fate of sulfonamides and their resistance mechanisms in microbial populations .

Pharmacokinetics

Pharmacokinetic studies are crucial for evaluating the biological activity of this compound. Theoretical models have been employed to assess its absorption, distribution, metabolism, and excretion (ADME) characteristics.

- Absorption : The compound shows variable permeability across different cell types, which could influence its bioavailability.

- Distribution : It has a low plasma binding rate (approximately 72.9%), indicating a high volume of distribution and a short half-life .

- Metabolism : Theoretical assessments suggest that it may not interact significantly with cytochrome P450 enzymes, implying alternative metabolic pathways such as phase II reactions involving enzymatic bioconjugation .

Case Studies

Several studies have investigated the biological effects of this compound:

- Cardiovascular Effects : In a rat model, administration of the compound led to a significant reduction in heart rate and coronary resistance compared to control groups. This suggests potential therapeutic applications in managing hypertension and related cardiovascular conditions .

- Environmental Impact : A study on the degradation pathways of sulfonamides highlighted the environmental implications of this compound. The compound's degradation products were shown to affect microbial communities, raising concerns about antibiotic resistance development in environmental settings .

Data Summary

| Parameter | Value/Description |

|---|---|

| Chemical Structure | This compound |

| Mechanism of Action | Calcium channel inhibition |

| Plasma Binding | 72.9% |

| Half-life | Short (exact value varies by model) |

| Key Findings | Decreased perfusion pressure; environmental degradation pathways identified |

属性

IUPAC Name |

4-amino-N-cyclohexylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDXGFYTZRHHCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352611 |

Source

|

| Record name | 4-amino-N-cyclohexylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53668-37-4 |

Source

|

| Record name | 4-amino-N-cyclohexylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。